molecular formula C9H10ClN3 B1179539 cycloheximide sensitivity factor CAS No. 137573-73-0

cycloheximide sensitivity factor

Cat. No.: B1179539
CAS No.: 137573-73-0
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Description

Cycloheximide Sensitivity Factor, also referred to as factor P in scientific literature, is a protein isolated from yeast that is essential for conferring sensitivity to the antibiotic cycloheximide in a partially purified polyphenylalanine synthesis system . This factor is required for the EF-2 dependent formation of N-acetylphenylalanylpuromycin, a critical reaction used to study the translocation step in protein synthesis . Research indicates that this factor is not directly involved in the EF-2 translocation step itself but is required for a subsequent step in the protein synthesis pathway . The study of this factor provides valuable insights into the mechanism of eukaryotic translation elongation and the specific action of cycloheximide, which inhibits translocation by binding to the E-site of the 60S ribosomal subunit . This product is intended for research purposes to further elucidate the complex mechanisms of protein synthesis and ribosomal function. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

137573-73-0

Molecular Formula

C9H10ClN3

Synonyms

cycloheximide sensitivity factor

Origin of Product

United States

Genetic Determinants of Cycloheximide Sensitivity and Resistance

The primary mechanism of resistance to cycloheximide (B1669411) often involves genetic mutations that directly alter the drug's binding site on the ribosome or modulate the expression of factors that can mitigate its toxic effects.

Ribosomal Protein Mutations as Primary Determinants of Cycloheximide Sensitivity

Mutations within the genes encoding ribosomal proteins are a direct and effective means by which organisms, particularly yeast, develop resistance to cycloheximide. These alterations can prevent the drug from effectively binding to and stalling the ribosome.

The ribosomal protein eL42, which is also known by the names L29 (in Saccharomyces cerevisiae) and L41, is a principal determinant of cycloheximide sensitivity. nih.govup.ac.za A single amino acid substitution at a specific position within this protein can drastically alter the ribosome's affinity for cycloheximide. nih.govnih.gov In sensitive yeast strains, position 56 of the protein is occupied by a proline residue. nih.govnih.gov The substitution of this proline with other amino acids, such as glutamine, leucine (B10760876), or serine, is a common feature in resistant strains. nih.govnih.govresearchgate.net This specific change is believed to directly interfere with the binding of cycloheximide to its pocket on the 60S ribosomal subunit. nih.govup.ac.za For instance, a mutation leading to the replacement of glutamine with glutamic acid at position 37 of L29 has been shown to confer resistance. nih.govoup.com The identity of the amino acid at position 56 correlates with the degree of resistance, allowing for a range of sensitivities from weak to strong.

Table 1: Impact of Amino Acid Substitutions at Position 56 of Ribosomal Protein eL42 on Cycloheximide (CYH) Resistance

Original Amino Acid (Sensitive) Substituted Amino Acid (Resistant) Level of Resistance
Proline (P) Alanine (A), Methionine (M), Cysteine (C), Asparagine (N), Aspartic Acid (D), Serine (S), Threonine (T) Weak
Proline (P) Leucine (L), Isoleucine (I), Valine (V), Glycine (G), Histidine (H) Moderate
Proline (P) Glutamine (Q), Glutamic Acid (E), Arginine (R), Lysine (K) Strong

Note: This interactive table is based on research findings from site saturation mutagenesis studies in yeast.

While eL42 is a primary determinant, mutations in other ribosomal proteins can also modulate the response to cycloheximide. Ribosomal protein L28 (Rpl28) forms a part of the "second shell" around the cycloheximide binding pocket, interacting with the ribosomal RNA bases that directly contact the drug. Specific mutations in Rpl28, such as Gln38Pro, His39Leu, and Lys55Met, have been shown to confer substantial cycloheximide resistance.

The fundamental basis for resistance conferred by ribosomal mutations is a change in the physical affinity of cycloheximide for its binding site. Cycloheximide binds to the 80S ribosomes of sensitive Saccharomyces cerevisiae strains with a high association constant (Ka). researchgate.net In mutant strains that possess an altered eL42 (L29) protein, this affinity is drastically reduced. researchgate.net This decreased affinity means that a much higher concentration of the drug is required to inhibit protein synthesis, rendering the cell resistant. The binding occurs specifically on the 60S ribosomal subunit, with no specific binding observed on the 40S subunit. researchgate.net

Table 2: Cycloheximide Binding Affinity in Wild-Type vs. Resistant Yeast Ribosomes

Ribosome Type Key Protein Status Association Constant (Ka) for Cycloheximide
Wild-Type 80S Ribosome Normal eL42 (L29) ~2.0 x 10⁷ M⁻¹
Resistant 80S Ribosome Altered eL42 (L29) ~2.0 x 10⁶ M⁻¹

Note: This interactive table summarizes the binding affinity data, showing a significantly lower affinity in resistant ribosomes.

Transcriptional Regulatory Factors and Pathways Affecting Cycloheximide Sensitivity

Beyond direct modification of the drug's target, cells employ transcriptional control mechanisms to manage chemical stress. This often involves upregulating the expression of transporter proteins that can actively remove the drug from the cell, a phenomenon known as pleiotropic drug resistance (PDR).

In Saccharomyces cerevisiae, the transcription factors Pdr1p and Pdr3p are master regulators of the PDR network. nih.govup.ac.za These proteins are zinc finger-containing transcription factors that bind to specific DNA sequences known as pleiotropic drug response elements (PDREs) found in the promoter regions of their target genes. nih.gov A primary target of Pdr1p and Pdr3p is the PDR5 gene, which encodes a major ATP-binding cassette (ABC) transporter. This transporter functions as an efflux pump, expelling a wide variety of structurally unrelated compounds, including cycloheximide, from the cell. nih.gov

Activation of Pdr1p or Pdr3p leads to increased transcription of PDR5, resulting in a higher concentration of the Pdr5p pump in the plasma membrane and, consequently, enhanced resistance to cycloheximide. While both factors are involved, Pdr1p appears to play a more dominant role in conferring drug tolerance. nih.gov

The expression of PDR genes is also modulated by other regulatory proteins, including those involved in chromatin remodeling and signal transduction. The histone deacetylase Rpd3p is a key component of a transcriptional corepressor complex. Studies have shown that the RPD3 gene is required for the proper transcription of PDR5 and for multidrug resistance. Mutations that disrupt RPD3 lead to increased susceptibility to drugs like cycloheximide, indicating that Rpd3p-mediated chromatin remodeling is a crucial part of the resistance mechanism.

Impact of YAP1 Transcription Factor on Cycloheximide Resistance Phenotypes

The Yeast AP-1 like (YAP1) transcription factor is a key player in mediating resistance to a wide array of toxic compounds, including cycloheximide. In the yeast Saccharomyces cerevisiae, overexpression of the YAP1 gene confers resistance to cycloheximide. nih.gov This resistance is not a generic stress response but is linked to the specific functions of YAP1 in regulating the expression of multidrug transporters.

One of the primary targets of YAP1 is the FLR1 gene, which encodes a multidrug transporter of the major facilitator superfamily. nih.gov The Flr1 protein is an efflux pump that actively expels cycloheximide and other xenobiotics from the cell, thereby lowering the intracellular concentration of the drug and allowing protein synthesis to continue. nih.govfrontiersin.org The transcriptional activation of FLR1 by YAP1 is a crucial component of the resistance phenotype. nih.govfrontiersin.org In addition to FLR1, YAP1 also regulates other transporters like YCF1 and ATR1, which contribute to a broad-spectrum drug resistance profile. frontiersin.org Studies in Candida albicans have identified a homologous transcription factor, Cap1p, which, like Yap1p, can activate FLR1 expression and confer resistance to various drugs. nih.gov The conservation of this pathway highlights its importance in fungal drug resistance.

Table 1: Key Genes in the YAP1-Mediated Cycloheximide Resistance Pathway

Gene/ProteinOrganismFunctionImplication in Resistance
YAP1 Saccharomyces cerevisiaeTranscription FactorActivates expression of efflux pumps. nih.govfrontiersin.org
FLR1 Saccharomyces cerevisiaeMultidrug Efflux PumpDirectly exports cycloheximide from the cell. nih.govfrontiersin.org
Cap1p Candida albicansTranscription Factor (YAP1 homolog)Activates FLR1 expression, conferring multidrug resistance. nih.gov
YCF1 Saccharomyces cerevisiaeMultidrug TransporterContributes to YAP1-mediated defense against toxins. frontiersin.org
ATR1 Saccharomyces cerevisiaeABC TransporterInvolved in resistance to various compounds in a YAP1-dependent manner. frontiersin.org

TORC1 Signaling Pathway as a Modulator of Cycloheximide-Induced Gene Expression

The Target of Rapamycin (B549165) Complex 1 (TORC1) is a highly conserved signaling hub that regulates cell growth, proliferation, and metabolism in response to nutrient availability and stress. nih.govresearchgate.net Given that cycloheximide directly halts protein synthesis, a primary process controlled by TORC1, there is significant interplay between cycloheximide's effects and TORC1 signaling.

Inhibiting TORC1 with rapamycin leads to profound changes in gene expression, including the repression of genes encoding ribosomal proteins and the induction of genes related to nitrogen utilization. nih.gov Interestingly, treatment with cycloheximide does not mimic all of these effects. For instance, while rapamycin induces nitrogen catabolite-repressed genes, cycloheximide does not, suggesting that the cell can distinguish between nutrient starvation (sensed by TORC1) and direct translational arrest. nih.gov However, cycloheximide treatment can modestly increase the transcription of some ribosomal protein genes, contrasting with the repressive effect of rapamycin. nih.gov

In plants and algae, inhibition of protein synthesis by either rapamycin or cycloheximide can induce the phosphorylation of the endoplasmic reticulum (ER) chaperone BiP, indicating that TORC1 plays a role in regulating ER stress responses triggered by translational blocks. researchgate.net Furthermore, TORC1 activation is known to promote the translation of specific proteins, and diphthamide, a modification on elongation factor 2, appears to form a positive feedback loop with TORC1 to enhance translation under favorable conditions. pnas.org The disruption of this delicate balance by cycloheximide has complex downstream consequences on gene expression, mediated in part by the cell's TORC1-dependent nutrient and stress-sensing machinery.

COI1-Dependent Regulation of Cycloheximide-Induced Gene Expression

In the plant kingdom, particularly in the model organism Arabidopsis thaliana, the F-box protein CORONATINE INSENSITIVE 1 (COI1) is the receptor for the jasmonate family of phytohormones, which are critical for defense responses and development. nih.gov While primarily associated with jasmonate signaling, COI1 also plays a role in regulating gene expression in response to various stresses, and its function can intersect with the effects of cycloheximide.

Jasmonates, like methyl jasmonate (MeJA), can inhibit plant growth in a COI1-dependent manner. nih.gov This process involves significant changes in gene expression. For example, MeJA induces the accumulation of vegetative storage proteins (VSPs) in wild-type Arabidopsis, but this induction is absent in coi1 mutants. nih.gov The expression of these VSPs is also observed in floral tissues under normal conditions, indicating a role for COI1 in development. nih.gov

Overexpression of COI1 in Arabidopsis cell cultures alters growth by affecting cell proliferation and expansion. nih.gov It also leads to changes in the abundance of cell wall-modifying proteins and primary metabolites, demonstrating a broad regulatory role. nih.gov Since cycloheximide is often used in plant studies to differentiate between primary and secondary transcriptional responses to stimuli, the COI1 pathway, which regulates a vast suite of defense and growth-related genes, is a critical modulator of the cellular state upon which cycloheximide acts. The genetic background of the COI1 pathway can thus influence which genes appear to be induced or repressed following cycloheximide treatment.

Efflux Mechanisms and Transporters Contributing to Cycloheximide Resistance

A primary mechanism for achieving resistance to toxic compounds is to actively pump them out of the cell before they can reach their target. nih.gov This process, known as efflux, is carried out by transporter proteins embedded in the cell membrane. youtube.com In the context of cycloheximide resistance, several families of efflux pumps play a significant role.

The two main superfamilies of transporters implicated in multidrug resistance are the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). youtube.com

ABC Transporters: These proteins utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes. In S. cerevisiae, the YAP1-regulated transporter Ycf1 is a member of the ABC superfamily. frontiersin.org

MFS Transporters: These transporters use the electrochemical potential of ion gradients as an energy source. The Flr1 protein in yeast, a key determinant of cycloheximide resistance, is an MFS transporter. nih.gov

The overexpression of genes encoding these efflux pumps is a common strategy for survival in the presence of cycloheximide and other drugs. youtube.com This can occur through mutations in regulatory factors, such as the YAP1 transcription factor, which leads to the upregulation of pumps like Flr1. frontiersin.org In Schizosaccharomyces pombe, it has been suggested that the cyh2 and cyh3 loci might be involved in regulating the uptake of cycloheximide, which is functionally related to efflux. nih.gov The presence and activity of these transporters are crucial determinants of the intrinsic and acquired sensitivity of a cell to cycloheximide.

Proteasomal Pathway Components and their Link to Cycloheximide Resistance and Temperature Sensitivity

A fascinating and complex link exists between the cellular protein degradation machinery, cycloheximide resistance, and temperature sensitivity. In yeast, a class of mutants known as crl (cycloheximide-resistant, temperature-sensitive) has revealed that the 26S proteasome is a critical hub in this relationship. nih.govmolbiolcell.org

The 26S proteasome is responsible for the targeted degradation of ubiquitinated proteins, a process essential for removing misfolded proteins and regulating numerous cellular functions. nih.gov Several crl mutants were found to have mutations in genes encoding subunits of the proteasome. For example, the CRL3 gene is identical to SUG1/CIM3, which encodes a subunit of the 19S regulatory cap of the proteasome. nih.govmolbiolcell.org Similarly, the crl21 mutation is allelic with PRE3, a gene for a β-type subunit of the 20S catalytic core. nih.govmolbiolcell.org

These mutations diminish the proteolytic activity of the proteasome. nih.gov The resulting defect in protein degradation leads to a pleiotropic phenotype:

Cycloheximide Resistance: The precise mechanism is not fully elucidated, but it is hypothesized that the reduced protein degradation capacity alters the cellular environment in a way that confers resistance, possibly by affecting ribosome biogenesis or stability, or by impacting the turnover of proteins involved in drug sensitivity.

Temperature Sensitivity: A compromised proteasome cannot efficiently clear damaged or misfolded proteins that accumulate under heat stress, leading to cellular toxicity and an inability to grow at higher temperatures. nih.govmolbiolcell.org

This dual phenotype underscores the proteasome's central role in maintaining cellular protein homeostasis and how its impairment can have far-reaching and seemingly unrelated consequences on drug resistance and stress tolerance.

Other Genetic Loci (e.g., cyh1, cyh2, cyh3, cyh4 in Schizosaccharomyces pombe, ChxA, ChxB in Tetrahymena)

Beyond the well-characterized pathways, specific genetic loci conferring cycloheximide resistance have been identified through classical genetic screens in various organisms.

In the fission yeast Schizosaccharomyces pombe, at least four distinct genetic loci—cyh1, cyh2, cyh3, and cyh4—are associated with cycloheximide resistance. nih.gov These loci exhibit different characteristics:

cyh1 : Alleles of this gene typically confer resistance to high concentrations of cycloheximide. It is a recessive gene and is suggested to be involved in ribosome formation or function. Many cyh1 alleles also cause cold sensitivity. nih.gov

cyh2, cyh3, cyh4 : These loci generally provide resistance to lower concentrations of the drug. cyh2 and cyh3 are semi-dominant, and some alleles also cause temperature sensitivity. nih.gov These three loci also confer cross-resistance to other inhibitors like anisomycin (B549157) and trichodermin, suggesting they may be involved in drug uptake or efflux. nih.gov

In the ciliate Tetrahymena, two linked loci, ChxA and ChxB, affect ribosomal resistance to cycloheximide. nih.gov A mutation in ChxA provides a significant level of resistance, while a mutation in ChxB offers a much lower level. However, when both mutations are present (ChxA-ChxB), they act synergistically to provide an even higher level of resistance than ChxA alone. nih.gov This points to a cooperative interaction between the products of these two genes at the level of the ribosome.

Table 2: Characterized Genetic Loci for Cycloheximide Resistance in S. pombe and Tetrahymena

LocusOrganismPhenotypic CharacteristicsProposed Function
cyh1 Schizosaccharomyces pombeRecessive; high-level resistance; cold-sensitive. nih.govRibosome formation or function. nih.gov
cyh2 Schizosaccharomyces pombeSemi-dominant; low-level resistance; some alleles are temperature-sensitive; cross-resistance to other inhibitors. nih.govDrug uptake/efflux. nih.gov
cyh3 Schizosaccharomyces pombeSemi-dominant; low-level resistance; some alleles are temperature-sensitive; cross-resistance to other inhibitors. nih.govDrug uptake/efflux. nih.gov
cyh4 Schizosaccharomyces pombeRecessive; low-level resistance; cross-resistance to other inhibitors. nih.govRibosome formation or function. nih.gov
ChxA TetrahymenaDominant; confers significant resistance. nih.govRibosomal resistance. nih.gov
ChxB TetrahymenaDominant; confers low-level resistance; synergistic with ChxA. nih.govRibosomal resistance. nih.gov

Molecular and Cellular Mechanisms Modulating Cycloheximide Response

Biochemical Characterization of Specific Cycloheximide (B1669411) Sensitivity Factors

The degree to which cycloheximide inhibits protein synthesis can be modulated by specific cellular proteins. These "sensitivity factors" can dramatically alter the concentration of cycloheximide required to halt translation, highlighting a sophisticated layer of regulation.

A specific protein isolated from yeast, designated Factor P, has been identified as a crucial determinant of cycloheximide sensitivity in a cell-free system synthesizing polyphenylalanine. nih.gov In the absence of this factor, the system shows significant resistance to cycloheximide. However, the addition of Factor P renders the system highly sensitive to the inhibitor. nih.gov Research demonstrates that in a partially purified system lacking Factor P, a cycloheximide concentration of 10⁻³ M was necessary to achieve 50% inhibition of polyphenylalanine synthesis. In stark contrast, when Factor P was present, the concentration required for the same level of inhibition dropped a thousandfold to 10⁻⁶ M. nih.gov

ConditionCycloheximide Concentration for 50% Inhibition
Without Factor P10⁻³ M
With Factor P10⁻⁶ M

Factor P exerts its function through its interaction with the translational machinery. Its activity is linked to the elongation factor 2 (EF-2)-dependent formation of N-acetylphenylalanylpuromycin, a model reaction for peptide bond formation. nih.gov Specifically, the transfer of N-acetylphenylalanine to puromycin (B1679871) requires the presence of both Factor P and EF-2. nih.gov Further investigation using antibodies against EF-2 has clarified that Factor P is not involved in the EF-2 translocation step itself. Instead, it is required for a subsequent step in the elongation cycle, underscoring its distinct role in modulating the ribosome's function and sensitivity to inhibitors. nih.gov

Dynamics of Protein Turnover and Degradation in Relation to Cycloheximide Effects

Cycloheximide's impact extends beyond the immediate cessation of protein synthesis, initiating complex downstream effects on protein stability and cell survival pathways. The cell's machinery for protein degradation is a key player in mediating these responses.

Treatment with cycloheximide can trigger the activation of specific proteases, leading to the cleavage of cellular proteins. In a study using Drosophila Kc cells, cycloheximide treatment was found to induce the mild activation of a ZVAD-sensitive protease. nih.gov This activation resulted in the cleavage of the human tau protein at its C-terminus. nih.gov Such findings are critical because the resulting protein fragments could be misinterpreted in degradation assays, indicating that cycloheximide itself can actively influence protein processing pathways beyond simply halting their synthesis. nih.gov

Cycloheximide is a known inducer of apoptosis, or programmed cell death, and this process is critically dependent on the pro-apoptotic proteins Bax and Bak. plos.orgnih.gov In factor-dependent myeloid (FDM) cell lines, apoptosis induced by cycloheximide occurs through a Bax/Bak-dependent mechanism. plos.orgnih.gov This is evidenced by the profound resistance to cycloheximide-induced cell death observed in cell lines where both Bax and Bak have been knocked out (Bax-/-Bak-/-). plos.orgnih.gov

The mechanism of activation involves the rapid degradation of Mcl-1, an anti-apoptotic Bcl-2 family protein, following cycloheximide addition. plos.orgnih.gov The loss of Mcl-1 relieves its inhibitory pressure on Bax and Bak, leading to their activation and the initiation of the apoptotic cascade. plos.org Interestingly, in these myeloid cells, apoptosis appears to be predominantly mediated by Bak, as cells deficient only in Bak showed high resistance, whereas cells deficient only in Bax remained as sensitive as wild-type cells. nih.gov

Cell Line GenotypeSensitivity to Cycloheximide-Induced Apoptosis
Wild-Type (WT)Sensitive
Bax-/-Sensitive
Bak-/-Highly Resistant
Bax-/-Bak-/-Profoundly Resistant

The cellular machinery for selective protein degradation, particularly the ubiquitin-proteasome system, is linked to cycloheximide resistance. Studies in yeast have identified mutants, termed crl (cycloheximide-resistant ts lethal), that exhibit resistance to cycloheximide. molbiolcell.orgnih.gov These mutants were found to have defects in the 26S proteasome, the central protease complex responsible for degrading a vast number of cellular proteins. molbiolcell.orgnih.gov For instance, the CRL3 gene was found to be identical to SUG1/CIM3, which codes for a subunit of the 19S regulatory cap of the proteasome. molbiolcell.org Furthermore, mutations in various subunits of the 20S core proteasome also result in cycloheximide resistance. molbiolcell.orgnih.gov This demonstrates that impaired function of the proteasome and a resulting defect in selective protein degradation can be a direct cause of cellular resistance to cycloheximide. molbiolcell.orgnih.gov

Cycloheximide-Mediated Effects on Cellular Signaling and Stress Responses

Cycloheximide, a potent inhibitor of protein synthesis in eukaryotes, serves as a critical tool in molecular and cellular biology to investigate a variety of cellular processes. nih.gov Its ability to halt translation allows researchers to uncouple transcription from translation, providing insights into the direct and indirect effects of gene expression and the roles of pre-existing versus newly synthesized proteins in cellular signaling and stress responses.

Modulation of Gene Expression (Primary vs. Secondary Response Genes) by Cycloheximide

The use of cycloheximide has been instrumental in distinguishing between primary and secondary response genes. Primary response genes are those whose transcription is induced directly by a stimulus, without the need for new protein synthesis. In contrast, secondary response genes require the synthesis of new proteins, often the products of primary response genes, for their activation.

By treating cells with a stimulus in the presence of cycloheximide, researchers can identify primary response genes as those whose mRNA levels still increase. For instance, in DDT1 MF-2 smooth muscle cells, cycloheximide treatment led to a significant accumulation of α1B-adrenergic receptor mRNA. nih.gov This increase was detectable within one hour and peaked at six hours. nih.gov Nuclear run-on assays confirmed that this was due to an increased rate of transcription of the α1B-adrenergic receptor gene, while the stability of the mRNA remained unchanged. nih.gov This suggests that the α1B-adrenergic receptor gene is a primary response gene in this context and that its expression is under the control of a short-lived repressor protein.

Similarly, studies in PC12 cells have utilized cycloheximide to identify genes regulated by pituitary adenylate cyclase-activating polypeptide (PACAP). nih.gov Treatment with PACAP in the presence of cycloheximide revealed a set of genes that were not upregulated by PACAP alone at the same time point. nih.gov This "superinduction" is often attributed to the stabilization of otherwise short-lived mRNAs. nih.gov Among the genes most highly induced by the combination treatment were β-cell translocation gene 2 (Btg2), early growth response 1 (Egr1), Cited1, and Fos. nih.gov This indicates that these are primary response genes to PACAP signaling and that their mRNA transcripts are normally subject to rapid degradation, a process that is inhibited by cycloheximide.

However, it is important to note that cycloheximide itself can induce the transcription of certain genes, complicating the interpretation of such experiments. In budding yeast, under nutrient-limiting conditions, cycloheximide has been shown to cause a rapid transcriptional upregulation of hundreds of genes involved in ribosome biogenesis (ribi genes). nih.gov This effect highlights a potential artifact when using cycloheximide to measure translation efficiency or mRNA levels. nih.gov

Table 1: Examples of Primary Response Genes Modulated by Cycloheximide

GeneCell TypeStimulusEffect of CycloheximideReference
α1B-adrenergic receptorDDT1 MF-2 smooth muscle cellsCycloheximideIncreased transcription nih.gov
β-cell translocation gene 2 (Btg2)PC12 cellsPACAPSuperinduction (increased mRNA stability) nih.gov
Early growth response 1 (Egr1)PC12 cellsPACAPSuperinduction (increased mRNA stability) nih.gov
FosPC12 cellsPACAPSuperinduction (increased mRNA stability) nih.gov
Ribosome biogenesis (ribi) genesBudding yeastNutrient limitationTranscriptional upregulation nih.gov

Activation of TORC1 Signaling and Nuclear Export of Transcriptional Repressors

The Target of Rapamycin (B549165) Complex 1 (TORC1) is a crucial regulator of cell growth and metabolism, responding to nutrient availability and growth factor signals. Cycloheximide has been shown to influence TORC1 signaling, particularly in the context of transcriptional regulation.

In budding yeast, the cycloheximide-induced transcriptional response of ribosome biogenesis genes requires TORC1 signaling. nih.gov This suggests a feedback loop where the inhibition of translation by cycloheximide is sensed by the cell, leading to a TORC1-dependent attempt to boost ribosome production.

Studies in developing cortical neurons have revealed a role for cycloheximide-sensitive protein synthesis in the nuclear export of the CREB-regulated transcription coactivator 1 (TORC1, also known as CRTC1). nih.gov Neuronal activity, mimicked by high potassium chloride (KCl) treatment, leads to the nuclear accumulation of TORC1 and subsequent transcription of CREB-target genes. nih.gov One of these target genes is the salt-inducible kinase 1 (SIK1). nih.gov The newly synthesized SIK1 protein then phosphorylates TORC1, triggering its export from the nucleus. nih.gov Treatment with cycloheximide blocks this nuclear export of TORC1, demonstrating that the process is dependent on the de novo synthesis of proteins like SIK1. nih.gov This feedback mechanism, which is sensitive to cycloheximide, serves to terminate the TORC1/CREB-mediated transcriptional response to persistent neuronal activity. nih.gov

Impact on Interferon-Beta (IFN-β) Expression and TBK1 Activation

Cycloheximide has a notable impact on the expression of interferon-beta (IFN-β), a key cytokine in the innate immune response to viral infections. In mouse cells transformed with a bovine papillomavirus vector containing the human IFN-β1 gene, cycloheximide alone, without the presence of a viral mimic like double-stranded RNA, was able to induce significant levels of human IFN-β production. nih.gov This induction resulted in IFN-β1 mRNA with the correct 5' start site, indicating that cycloheximide can activate the authentic transcription of the human IFN-β1 gene in this system. nih.gov This effect is distinct from the "superinduction" seen in human cells, where cycloheximide enhances IFN-β production primarily by inhibiting the synthesis of a labile repressor of IFN-β transcription.

The activation of IFN-β expression is critically dependent on the kinase TANK-binding kinase 1 (TBK1). nih.govfrontiersin.org TBK1 is a key component of the signaling pathway that leads to the phosphorylation and activation of interferon regulatory factors (IRFs), such as IRF3 and IRF7, which are transcription factors essential for IFN-β gene expression. nih.gov While direct studies linking cycloheximide's effect on IFN-β to TBK1 activation are complex, the established role of TBK1 as an upstream regulator of IFN-β suggests that cycloheximide's influence on IFN-β expression is mediated through this pathway. frontiersin.orgresearchgate.net The induction of IFN-β by cycloheximide implies that the components necessary for TBK1 activation and subsequent IRF-mediated transcription are present and can be triggered by the cellular stress caused by protein synthesis inhibition.

Influence of Cycloheximide on Eukaryotic Cell Physiology and Morphogenesis

Cycloheximide's profound effect on protein synthesis has far-reaching consequences for eukaryotic cell physiology and morphogenesis, influencing fundamental processes such as cell cycle progression and the organization of the cytoskeleton.

Effects on Cell Cycle Progression and Lethality in Cycloheximide-Resistant Mutants

Cycloheximide has been shown to interfere with cell cycle progression. In the crypts of the rat small intestine, cycloheximide treatment leads to a complete cessation of mitotic activity within a couple of hours. nih.gov This is not accompanied by significant cell death. nih.gov Further analysis revealed that cycloheximide blocks cells from entering mitosis, suggesting a G2 phase block. nih.gov This is likely due to the inhibition of the synthesis of proteins required for the G2 to M phase transition. nih.gov

In the yeast Saccharomyces cerevisiae, mutants resistant to the minimum inhibitory concentration of cycloheximide, known as crl mutants, have been identified. nih.gov These mutants often exhibit temperature sensitivity and other pleiotropic phenotypes, including defects in their response to starvation. nih.gov It was discovered that many of these crl mutations reside in genes encoding components of the proteasome, the cellular machinery responsible for protein degradation. nih.gov This finding suggests that cycloheximide resistance in these mutants is linked to defects in protein degradation. nih.gov While wild-type cells arrest their growth in the presence of cycloheximide, these proteasome mutants are able to continue growing. The transition from the G1 to the S phase is a critical control point in the yeast cell cycle. nih.gov The link between proteasome function and cycloheximide resistance highlights the intricate relationship between protein synthesis, protein degradation, and cell cycle control.

Modulation of Microtubule Array Patterning by Cycloheximide-Sensitive Factors in Plant Cells

In plant cells, the cortical microtubule array plays a crucial role in determining cell shape by guiding the deposition of cellulose (B213188) microfibrils in the cell wall. nih.gov The orientation of these microtubule arrays can change in response to various developmental and environmental cues.

Studies in Arabidopsis hypocotyl cells have shown that the formation of transverse microtubule arrays, which are important for cell elongation, is a dynamic process that requires the suppression of longitudinally oriented microtubules. oup.com Treatment with cycloheximide selectively and reversibly disrupts the formation of these transverse arrays, leading to the appearance of radial-like "pinwheel" arrays. oup.com This suggests that a cycloheximide-sensitive factor, meaning a short-lived protein, is required to suppress the formation of longitudinal microtubules and allow for the establishment of the transverse array. oup.com When protein synthesis is inhibited by cycloheximide, this factor is depleted, and the default longitudinal microtubule arrangement becomes more prominent, resulting in the altered pinwheel pattern. oup.com These findings indicate that continuous synthesis of specific proteins is necessary for the proper patterning of microtubule arrays and, consequently, for normal plant cell morphogenesis.

Alterations in Cell Motility, Phagocytosis, and Polarity

The ability of cells to move, engulf particles, and establish and maintain structural asymmetry is critically dependent on a dynamic and exquisitely regulated proteome. By inhibiting protein synthesis, cycloheximide reveals the reliance of these processes on the rapid turnover of key regulatory and structural proteins.

Research in the model organism Dictyostelium discoideum has provided significant insights into the effects of cycloheximide on cell motility and related functions. Treatment with cycloheximide causes these amoebae to retract their pseudopodia, adopt a rounded morphology, and cease movement. nih.gov This transition from a motile to a non-motile state underscores the requirement of ongoing protein synthesis for locomotion. nih.gov The inhibition of movement is accompanied by a halt in phagocytosis, the process of engulfing particulate matter. nih.gov Studies have shown that pre-incubation of Dictyostelium amoebae with cycloheximide eliminates the uptake of latex beads. nih.gov This phenomenon is not unique to amoebae, as it has also been observed in monocytes. nih.gov

Interestingly, while processes like fluid-phase endocytosis, phagocytosis, and capping (the movement of cross-linked cell surface receptors to one pole of the cell) are arrested by cycloheximide, membrane uptake itself, as measured by the fluorescent dye FM1-43, remains largely unaffected. nih.gov This suggests that the machinery for basic membrane internalization may be more stable than the components required for the more complex and polarized processes of directional movement and particle engulfment. nih.gov

The establishment and maintenance of cell polarity are fundamental to directed cell migration. Cycloheximide treatment disrupts this polarity. nih.gov Although treated cells are rounded and immobile, they can still exhibit some localized responses to chemoattractants. For instance, in the presence of a micropipette releasing cyclic AMP (cAMP), a chemoattractant for Dictyostelium, cycloheximide-treated cells can still localize key signaling proteins like CRAC, PI3K, and ABP120, and can polymerize actin in the direction of the signal. nih.gov This indicates that while the global organization of polarity required for sustained movement is lost, some of the underlying signaling pathways that sense and respond to external cues remain functional.

The disruption of the actin cytoskeleton is a key element in cycloheximide's impact on cell motility and shape. In yeast, cycloheximide has been shown to disrupt filamentous actin structures. nih.gov This effect is thought to be mediated, at least in part, through the suppression of the small GTPase RhoA signaling pathway, a critical regulator of actin dynamics. nih.gov The observation that mutations in the act1 gene (encoding actin) in yeast lead to hypersensitivity to cycloheximide further highlights the intimate link between protein synthesis and the integrity of the actin cytoskeleton. nih.gov

The concept of a "cycloheximide sensitivity factor" has been explored, suggesting that specific proteins are required to confer sensitivity to the drug. In yeast, a protein factor, termed "factor P," was isolated and shown to be necessary for cycloheximide sensitivity in a cell-free protein synthesis system. nih.gov In the absence of this factor, significantly higher concentrations of cycloheximide were needed to inhibit protein synthesis. nih.gov Furthermore, mutations in specific ribosomal protein genes, such as CYH2 which encodes the ribosomal protein L29, can lead to cycloheximide resistance in yeast. nih.govresearchgate.net This resistance is often the result of a single amino acid substitution that likely alters the binding site of cycloheximide on the ribosome. nih.govresearchgate.net

**Table 1: Effects of Cycloheximide on Cell Motility and Related Processes in *Dictyostelium discoideum***

Cellular Process Observation with Cycloheximide Treatment Citation(s)
Cell Motility Cessation of translocation, retraction of pseudopodia, and rounding of cells. nih.gov
Phagocytosis Elimination of the uptake of 1 μm latex beads. nih.gov
Cell Polarity Loss of overall cell polarity and capping of surface receptors. nih.gov
Chemosensing Retained ability to localize signaling proteins (CRAC, PI3K, ABP120) and polymerize actin in response to a cAMP gradient. nih.gov
Fluid-Phase Endocytosis Essentially eliminated after a 30-minute treatment. nih.gov
Membrane Uptake Remained surprisingly unaffected. nih.gov

Perturbation of Circadian Rhythms by Cycloheximide-Sensitive Processes

Circadian rhythms, the approximately 24-hour cycles of physiological processes, are governed by a core molecular clock that involves a transcriptional-translational feedback loop. nih.gov The rhythmic synthesis and degradation of "clock proteins" are central to this timekeeping mechanism. Given its role as a protein synthesis inhibitor, cycloheximide has been a valuable tool for investigating the importance of ongoing protein synthesis in the regulation of circadian rhythms.

Studies across a range of organisms have demonstrated that cycloheximide can phase-shift the circadian clock. The direction and magnitude of this shift are dependent on the circadian time (CT) at which the drug is administered. In the marine dinoflagellate Gonyaulax polyedra, cycloheximide treatment can induce both phase advances and delays in the circadian rhythm of bioluminescence. nih.gov Kinetic analysis revealed two distinct effects: an early, rapid phase change occurring at low cycloheximide concentrations, and a later, more substantial phase change requiring longer exposure and higher concentrations. nih.gov The latter is thought to be a direct consequence of inhibiting the synthesis of core clock proteins. nih.gov

Similar findings have been reported in mammals. In hamsters, systemic administration of cycloheximide induces both phase advances and delays in the wheel-running activity rhythm. nih.govresearchgate.net The specific timing of the injection determines the outcome: maximal phase advances are typically observed when the drug is given during the subjective day (around CT 6-8), while maximal delays occur around the beginning of the subjective night (CT 0-2). nih.govresearchgate.net These studies have also shown a dose-dependent effect, with higher doses of cycloheximide inducing larger phase shifts. nih.govresearchgate.net

The sensitivity to cycloheximide underscores the necessity of continuous protein synthesis for the normal functioning of the circadian clock. The core mechanism of the clock relies on the rhythmic transcription of clock genes and the subsequent translation of their corresponding mRNAs into proteins. These proteins then feedback to inhibit their own transcription, creating a self-sustaining loop. By blocking the translation step, cycloheximide effectively interrupts this feedback loop, causing the clock to reset to a different phase.

The genetic determinants of cycloheximide sensitivity in the context of circadian rhythms are tied to the general machinery of protein synthesis. Therefore, factors that confer cycloheximide resistance, such as mutations in ribosomal protein genes, would likely alter the dose of cycloheximide required to elicit a phase shift. nih.govresearchgate.netup.ac.za While specific "cycloheximide sensitivity factors" for the circadian clock have not been isolated as distinct entities, the sensitivity of the clock to this compound is an intrinsic property of its reliance on the protein synthesis machinery that cycloheximide targets.

Table 2: Cycloheximide-Induced Phase Shifts in Circadian Rhythms

Organism Rhythm Measured Cycloheximide Treatment Details Observed Phase Shift Citation(s)
Gonyaulax polyedra Bioluminescence 10 nM (early phase change) Varies with circadian time (CT): 5 hr advance at CT 20 to 1 hr delay at CT 12. nih.gov
Gonyaulax polyedra Bioluminescence 0.36 μM (late phase change) Varies with CT: 12 hr advance at CT 16 to 10 hr delay at CT 14. nih.gov
Hamster (Mesocricetus auratus) Wheel-running activity Systemic injection at different CTs Maximal phase advances around CT 6-8; maximal phase delays at CT 0-2. nih.govresearchgate.net
Hamster (Mesocricetus auratus) Wheel-running activity Dose-dependent injections at CT 0 Increasing phase delay with increasing dose, maximum delay with 10 mg. nih.govresearchgate.net

Identification and Characterization Methodologies for Cycloheximide Sensitivity Factors

Genetic Screening Approaches for Resistance and Sensitivity Mutations

Genetic screens are powerful, unbiased methods to identify genes involved in a specific biological process. In the context of cycloheximide (B1669411), these screens are typically designed to isolate mutants that can survive in the presence of the drug, thereby revealing genes whose disruption or alteration confers resistance.

Forward genetic screens begin with a population of randomly mutagenized organisms, which are then screened for a particular phenotype of interest. In this case, the phenotype is cycloheximide resistance. Transposon mutagenesis is a common method for generating these mutations, particularly in organisms like yeast. The process involves introducing a transposon, or "jumping gene," which inserts itself randomly into the host's genome. These insertions can disrupt the function of a gene, leading to a change in phenotype.

The general workflow for a transposon-based forward genetic screen for cycloheximide resistance involves:

Mutagenesis: A library of cells is created where each cell contains one or more random transposon insertions. These libraries can be generated to have tens of thousands of unique mutants, providing broad coverage of the genome. biorxiv.org

Selection: The entire library of mutants is plated on a growth medium containing a concentration of cycloheximide that is lethal to wild-type (unmutagenized) cells.

Identification: Only cells that have acquired a resistance-conferring mutation will survive and form colonies. The genomic DNA from these resistant colonies is then isolated, and the DNA sequence adjacent to the transposon insertion site is determined. This reveals the identity of the gene that was disrupted to create the resistant phenotype.

This approach has been instrumental in identifying genes involved in drug uptake, target modification, and efflux, which are common mechanisms of drug resistance.

Functional variomics is a high-throughput technology developed in the model organism Saccharomyces cerevisiae for the comprehensive discovery of drug resistance genes and their corresponding targets. nih.gov This technique involves creating high-complexity random mutagenesis libraries for the majority of yeast genes. These libraries are expressed from low-copy plasmids, allowing for the identification of genes that confer resistance due to either specific mutations or modest overexpression. nih.gov

In a screen for cycloheximide resistance, this technology successfully identified genes whose mutation or slight overexpression allowed yeast cells to survive on drug-containing media. nih.govnih.gov The most significant resistance factors identified were often the drug's direct targets. nih.govnih.gov This method provides a powerful, unbiased tool for rapidly identifying a wide spectrum of conserved resistance mechanisms. nih.govnih.gov

Gene Identified via Functional VariomicsFunction / Relation to Cycloheximide ResistanceReference
RPL28 (CYH2) Encodes ribosomal protein L28, a component of the 60S ribosomal subunit. Mutations in this protein, which is the direct target of cycloheximide, can prevent the drug from binding, thus conferring resistance. nih.gov
PDR1 A transcription factor that regulates the expression of ATP-binding cassette (ABC) transporters involved in multidrug resistance. Overexpression can lead to increased drug efflux.
PDR3 A transcription factor, homologous to Pdr1, that also regulates multidrug resistance genes.
PDR5 An ABC transporter protein (drug efflux pump) whose expression is regulated by Pdr1 and Pdr3. Increased levels of this pump can remove cycloheximide from the cell.

This table is based on genes commonly identified in drug resistance screens, including those using functional variomics.

Before the advent of molecular cloning techniques, chemical mutagens were the primary tools for inducing mutations in forward genetic screens. cureffi.org Agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), nitrous acid, and ultraviolet (UV) radiation are used to introduce random lesions into DNA. nih.govlehigh.edu The mutagenized population of cells is then subjected to selection on media containing cycloheximide.

Research has shown that the type of mutagen used is critical. MNNG is effective at inducing cycloheximide-resistant mutants in Saccharomyces cerevisiae because it primarily causes base-pair substitutions. nih.gov These missense mutations can lead to single amino acid changes in a protein, such as a ribosomal protein, that reduce its binding affinity for cycloheximide without destroying the protein's essential function. nih.gov In contrast, mutagens like the acridine (B1665455) mustard ICR-170, which tend to cause frameshift mutations, are largely ineffective at generating resistant mutants. nih.gov Frameshift mutations drastically alter the protein sequence downstream of the mutation, which typically results in a non-functional protein and cell death rather than a resistant phenotype. nih.gov

A particularly informative class of mutants isolated from screens are those that exhibit multiple phenotypes (pleiotropy). In one extensive screen in S. cerevisiae, researchers selected for mutants that were resistant to the minimum inhibitory concentration of cycloheximide and then screened these for temperature-sensitive (ts) lethality. This approach led to the identification of the crl (cycloheximide-resistant ts lethal) mutants. nih.gov

Through complementation analysis, these mutants were grouped into 22 distinct complementation groups, indicating that mutations in at least 22 different genes could produce this phenotype. nih.gov Complementation testing involves mating two different recessive mutant strains; if the resulting diploid cell is wild-type (in this case, cycloheximide-sensitive and able to grow at high temperature), the mutations are said to complement each other because they are in different genes. nih.gov

Further characterization revealed that these crl mutants had a range of additional phenotypes, including defects in arresting the cell cycle at G1 and hypersensitivity to amino acid analogs. nih.gov Years later, it was discovered that many of these crl mutations reside in genes encoding subunits of the 26S proteasome, a complex responsible for protein degradation. nih.gov This unexpected connection revealed that defects in protein degradation could confer resistance to a protein synthesis inhibitor.

Mutant LocusGene IdentityFunctionPhenotypesReference
crl3 SUG1/CIM3Subunit of the 19S regulatory particle of the 26S proteasome.Cycloheximide resistance, temperature-sensitive growth. nih.gov
crl13 SUG2Subunit of the 19S regulatory particle of the 26S proteasome.Cycloheximide resistance, temperature-sensitive growth.
crl21 PRE3A β-type subunit of the 20S core particle of the proteasome.Cycloheximide resistance, temperature-sensitive growth. nih.gov
- SCL1-1An α-type subunit of the 20S proteasome. A mutation in this gene was found to suppress the temperature sensitivity of crl3.Suppressor of crl3 ts-lethality. nih.gov

Synthetic Genetic Array (SGA) analysis is a high-throughput method in yeast to systematically map genetic interactions. singerinstruments.comwikipedia.org A standard SGA screen involves crossing a query mutant (e.g., a deletion of a specific gene) to an ordered array of thousands of other deletion mutants to generate double mutants. nih.gov The growth of these double mutants is then assessed to find synthetic interactions, such as synthetic lethality, where the combination of two non-lethal mutations results in cell death.

The selection of the resulting double mutants relies on selectable markers. Typically, the query strain contains a marker like natMX (conferring resistance to nourseothricin), and the array strains contain a different marker like kanMX (conferring resistance to G418). singerinstruments.com While cycloheximide is often used to challenge the final array of double mutants to identify genes that buffer the cell against its effects, its use as a primary selectable marker for the SGA process itself is less common. nih.gov

However, the cycloheximide resistance gene CYH2 can be engineered into powerful selection schemes. A general method for selecting in vivo deletions involves using a host strain that is resistant to cycloheximide (carries a recessive cyh2 allele) and introducing a dominant CYH2 allele, which confers sensitivity. nih.gov Subsequent selection for cells that can grow on cycloheximide directly selects for those that have lost the CYH2 gene, often through a deletion event. nih.gov This principle allows for the design of sophisticated genetic screens where cycloheximide resistance is the selectable phenotype for a desired genetic modification.

The ciliated protozoan Tetrahymena is a valuable model organism for genetic studies due to its unique nuclear dimorphism, possessing both a germline micronucleus and a somatic macronucleus. This biology allows for specialized genetic manipulation techniques. Cycloheximide resistance can be induced by mutagenesis in Tetrahymena, and genetic analysis has identified distinct resistance loci. nih.gov

A key technique for characterizing these mutations is interrupted genomic exclusion . This method was used to isolate and analyze dominant mutations conferring cycloheximide resistance. nih.gov In this process, specially prepared cell lines are mated, but the formation of a new macronucleus in one of the partners is blocked. This allows for the recovery of progeny with a specific genetic background, facilitating the isolation of new mutations from the original parental line. nih.gov

Using this and other genetic techniques, researchers have identified and mapped different cycloheximide resistance alleles. These studies demonstrate how specialized genetic tools in different model organisms can be leveraged to dissect the basis of drug resistance. nih.govnih.gov

Allele / LocusMinimal Lethal Dose of CycloheximideGenetic PropertiesReference
Wild Type 6 µg/mlSensitive nih.gov
ChxA 125 µg/mlDominant resistance allele nih.gov
ChxB 10 µg/mlDominant resistance allele, linked to ChxA nih.gov
ChxA-ChxB 175 µg/mlCombination of both alleles shows a synergistic effect on resistance. nih.gov

Biochemical and Structural Elucidation Techniques

Biochemical and structural methods are fundamental to understanding the direct molecular interactions between cycloheximide, the ribosome, and the factors that mediate its effects. These techniques provide high-resolution insights into the drug's mechanism of action.

In vitro translation (IVT), or cell-free expression, provides a powerful and controlled environment for studying the activity of cycloheximide sensitivity factors. These systems reconstitute the cellular translation machinery—including ribosomes, tRNAs, and initiation, elongation, and release factors—from cell lysates, typically derived from sources like rabbit reticulocytes, wheat germ, or cultured human cells (e.g., HeLa, CHO). fishersci.com

Factor Isolation and Activity Assays: The primary utility of IVT systems in this context is to directly measure the impact of cycloheximide on protein synthesis. This is often achieved through reporter assays where the translation of a specific mRNA, such as that for luciferase, is monitored. The amount of light produced by the luciferase enzyme is directly proportional to the amount of protein synthesized, offering a simple and highly sensitive quantitative readout. fishersci.com

By adding cycloheximide to this system, researchers can precisely measure its inhibitory effect. The activity of a putative sensitivity or resistance factor can be assayed by comparing the translation efficiency in its presence versus its absence. For instance, a cell-free system derived from a cycloheximide-resistant yeast strain will show less inhibition by the drug than a system from a sensitive strain, directly implicating the differing components within the lysate as the source of resistance. ontosight.ai This comparative approach allows for the functional validation of specific ribosomal proteins or other factors that have been isolated or genetically modified.

Table 1: Application of In Vitro Translation (IVT) Systems in Cycloheximide Research

Technique/SystemPrincipleApplication in Cycloheximide ResearchKey Findings
Cell-Free Translation Assay Utilizes cell lysates (e.g., HeLa) containing transcription-translation machinery and a reporter mRNA (e.g., Luciferase).Screening for inhibitors of protein synthesis; Quantifying the inhibitory effect of cycloheximide. fishersci.comProvides a sensitive, high-throughput method to measure the IC50 of cycloheximide and test the function of specific translational components. fishersci.com
Dual-Luciferase Reporter Assay Employs two different luciferase reporters, often one cap-dependent and one IRES-dependent, in a single IVT reaction.Simultaneously monitoring different modes of translation initiation to see if cycloheximide has a preferential effect. fishersci.comAllows for detailed mechanistic studies on how cycloheximide or sensitivity factors affect specific pathways of protein synthesis. fishersci.com

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the visualization of large macromolecular complexes like the ribosome in their near-native state at near-atomic resolution. technologynetworks.com This technique is particularly crucial for understanding how cycloheximide interacts with the ribosome. nih.gov

To study the ribosome-cycloheximide complex, translating ribosomes are stalled by treating cells with the drug. These arrested ribosomes are then isolated and rapidly frozen in a thin layer of vitreous (non-crystalline) ice. technologynetworks.com Thousands of two-dimensional projection images of these frozen particles are captured using an electron microscope and then computationally reconstructed into a three-dimensional density map.

A landmark study utilizing Cryo-EM on actively translating Neurospora crassa ribosomes arrested with cycloheximide determined the structure at 2.7-Å resolution. fishersci.com This high-resolution map revealed the precise binding pocket of cycloheximide in the E-site (Exit site) of the large ribosomal subunit. fishersci.com The structure showed that cycloheximide locks the ribosome in a specific pre-translocation state, physically preventing the deacylated tRNA from moving out of the P-site, thereby halting the elongation cycle. fishersci.comnih.gov This structural data provides a definitive molecular basis for the drug's inhibitory mechanism.

Ribosome profiling is a high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating in a cell at a specific moment. nih.govnih.gov The method is based on the deep sequencing of ribosome-protected mRNA fragments (known as footprints). The position and density of these footprints reveal which mRNAs are being translated and at what rate, allowing for a global measurement of translation efficiency (TE). nih.gov

Cycloheximide is a critical reagent in most ribosome profiling protocols. It is used to arrest translating ribosomes immediately upon cell harvesting, "freezing" them in place so that their exact position on the mRNA can be mapped accurately. nih.govnih.gov By analyzing the distribution of ribosome footprints, researchers can observe the precise point of translational arrest caused by cycloheximide.

However, studies have also shown that cycloheximide treatment can introduce biases. For example, in budding yeast under certain conditions, cycloheximide can paradoxically lead to the transcriptional upregulation of genes involved in ribosome biogenesis, which can distort measurements of their translation efficiency. nih.govnih.gov These findings are themselves valuable, as they reveal complex feedback mechanisms between translation and transcription. Critically, research has also demonstrated that these biases can be species-specific, with human cells appearing less susceptible to such artifacts than yeast, providing a crucial framework for designing and interpreting ribosome profiling experiments. ontosight.ai

Molecular Biology Techniques for Gene and Protein Analysis

Molecular biology techniques are essential for identifying the genes that encode cycloheximide sensitivity factors and for monitoring how their expression levels change under different conditions.

When a cell or organism develops resistance to cycloheximide, the underlying cause is often a mutation in a gene encoding a component of the translation machinery. Identifying these mutations is a key step in pinpointing the factors responsible for sensitivity.

The classic approach involves isolating cycloheximide-resistant mutants and then using genetic mapping and molecular cloning to identify the responsible gene. For example, in the yeast Saccharomyces cerevisiae, mutations in the CYH2 gene are known to confer resistance. nih.gov Researchers have cloned both the wild-type (sensitive) and mutant (resistant) alleles of this gene. Subsequent DNA sequencing revealed that resistance is caused by a single point mutation (a transversion) in the coding sequence. This mutation results in an amino acid substitution—a glutamine is replaced by a glutamic acid at position 37—in the ribosomal protein L29 (uL15), a component of the 60S ribosomal subunit that forms part of the cycloheximide binding pocket. nih.gov This direct identification of a single amino acid change provides definitive proof of its role as a cycloheximide sensitivity factor.

Table 2: Characterization of a Cycloheximide Resistance Allele in S. cerevisiae

GeneProtein ProductFunctionMutation TypeAmino Acid ChangeConsequence
CYH2 Ribosomal Protein L29 (uL15)Component of the 60S ribosomal subunit. nih.govTransversionGlutamine -> Glutamic Acid (at position 37). nih.govConfers resistance to cycloheximide by altering the drug's binding site on the ribosome. nih.gov

Monitoring the expression levels of genes and proteins involved in cycloheximide sensitivity provides insight into the cellular response to the drug and the regulation of the factors themselves.

Reverse Transcription-Quantitative PCR (RT-qPCR): RT-qPCR is a highly sensitive technique used to measure the abundance of specific mRNA transcripts. nih.gov The process involves extracting total RNA from cells, converting it to complementary DNA (cDNA) through reverse transcription, and then amplifying the cDNA of a target gene using a quantitative PCR machine. The rate of amplification is monitored in real-time using fluorescent probes, allowing for precise quantification of the initial amount of mRNA. nih.gov This method can be used to determine if treatment with cycloheximide or the development of resistance alters the transcription of genes encoding ribosomal proteins or other potential sensitivity factors. For instance, RT-qPCR has been used to show that cycloheximide treatment can, under specific nutrient-starved conditions in yeast, cause a rapid increase in the mRNA levels of ribosomal biogenesis (ribi) genes. nih.gov

Immunoblotting (Western Blotting): Immunoblotting is a core technique for detecting and quantifying specific proteins. It is frequently used in the context of a "cycloheximide chase assay" to determine the stability or half-life of a protein. nih.govnih.gov In this assay, cells are treated with cycloheximide to shut down all new protein synthesis. nih.gov Samples are then collected at various time points, and cell lysates are prepared. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and the specific protein of interest is detected using an antibody raised against it. nih.gov By observing the decrease in the protein's signal over time, its degradation rate can be calculated. This method is invaluable for monitoring the levels of a this compound at the protein level and determining if its stability is altered in resistant versus sensitive cells.

Genetic Engineering for Targeted Mutation and Gene Overexpression Studies

Genetic engineering techniques, specifically targeted mutation and gene overexpression, have been pivotal in dissecting the molecular basis of cycloheximide sensitivity and resistance. These approaches allow researchers to directly manipulate the genetic makeup of an organism to investigate the function of specific genes and the impact of their protein products on the cellular response to cycloheximide.

Targeted Mutation

Targeted mutation, or site-directed mutagenesis, enables the precise alteration of a gene's sequence to introduce, delete, or substitute specific nucleotides. This has been instrumental in confirming the role of ribosomal proteins as primary determinants of cycloheximide sensitivity. By creating specific point mutations in the genes encoding these proteins, scientists can replicate resistance phenotypes observed in naturally resistant organisms or create novel resistance.

A landmark example is the study of the CYH2 gene in Saccharomyces cerevisiae, which encodes the ribosomal protein L29. nih.govresearchgate.net Researchers cloned both the wild-type (sensitive) and resistant alleles of CYH2 and determined their nucleotide sequences. nih.gov Through this, they confirmed that resistance to cycloheximide is conferred by a single transversion mutation. nih.govresearchgate.net This mutation results in the substitution of glutamine with glutamic acid at position 37 of the L29 protein. nih.govnih.gov

Similarly, investigations into the ribosomal protein L41 have revealed its critical role in cycloheximide sensitivity across different yeast species. nih.gov In the naturally resistant yeast Candida maltosa, the gene responsible for resistance was found to encode a protein homologous to L41 of S. cerevisiae. nih.gov Comparative sequencing suggested that the 56th amino acid residue of the L41 protein determines sensitivity. nih.gov To confirm this, researchers engineered a cycloheximide-resistant strain of S. cerevisiae by disrupting one of the two L41 genes (L41a) and introducing a codon substitution in the other (L41b) to replace proline with glutamine at position 56. nih.gov This engineered strain exhibited resistance to cycloheximide, definitively proving the role of this specific amino acid substitution. nih.gov

Further studies have expanded these findings to other organisms. In the green alga Chlamydomonas reinhardtii, point mutations in the RPL41 gene, which encodes L41, were identified in resistant mutants. These mutations resulted in the substitution of the conserved proline at position 56 with either leucine (B10760876) or serine, with the leucine substitution conferring a higher level of resistance. nih.gov In the fungal order Ophiostomatales, a widespread resistance to cycloheximide is likely due to a transition mutation in the gene for ribosomal protein eL42, leading to a proline to glutamine substitution. up.ac.zaup.ac.za

Beyond ribosomal proteins, targeted deletions of genes involved in drug uptake have also been shown to confer cycloheximide resistance. For instance, deletion of the AGP2 gene in yeast, which encodes a permease, results in increased resistance to cycloheximide, suggesting its involvement in the drug's uptake. mdpi.com

Gene Overexpression

Gene overexpression studies involve increasing the expression of a particular gene to observe the resulting phenotypic effects. This approach has been crucial in identifying factors that contribute to cycloheximide resistance by actively exporting the drug from the cell.

In S. cerevisiae, the transcription factor Pdr1p plays a key role in regulating a phenomenon known as pleiotropic drug resistance (PDR). wikipedia.org Gain-of-function mutations in the PDR1 gene can lead to the overexpression of its target genes, including PDR5, which encodes an ATP-binding cassette (ABC) transporter. wikipedia.org This transporter actively pumps a wide range of drugs, including cycloheximide, out of the cell. Overexpression of PDR5 due to a specific single amino acid substitution in Pdr1p (pdr1-3) results in a phenotype with strong resistance to cycloheximide. wikipedia.org

Another application of gene overexpression is to introduce a resistance gene into a sensitive organism to confirm its function. For example, when the L41 gene from the resistant Candida maltosa was introduced into the sensitive S. cerevisiae on a high-copy-number plasmid, it conferred cycloheximide resistance to the recipient strain. nih.gov This demonstrated that the L41 protein from C. maltosa is sufficient to render the S. cerevisiae ribosome resistant to the drug.

The following tables summarize the key findings from targeted mutation and gene overexpression studies on cycloheximide sensitivity factors.

Table 1: Research Findings from Targeted Mutation Studies

OrganismGeneProteinGenetic ModificationEffect on Cycloheximide SensitivityReference
Saccharomyces cerevisiaeCYH2Ribosomal Protein L29Transversion mutation leading to Gln37Glu substitutionResistance nih.govnih.gov
Saccharomyces cerevisiaeL41bRibosomal Protein L41Disruption of L41a and codon substitution in L41b (Pro56Gln)Resistance nih.gov
Chlamydomonas reinhardtiiRPL41Ribosomal Protein L41Point mutations leading to Pro56Leu or Pro56Ser substitutionsResistance nih.gov
OphiostomataleseL42 geneRibosomal Protein eL42Transition mutation leading to a Proline to Glutamine substitutionResistance up.ac.zaup.ac.za
Saccharomyces cerevisiaeAGP2Permease Agp2Gene deletion (agp2Δ)Resistance mdpi.com

Table 2: Research Findings from Gene Overexpression Studies

OrganismOverexpressed GeneProteinMethod/Reason for OverexpressionEffect on Cycloheximide SensitivityReference
Saccharomyces cerevisiaePDR5ABC Transporter Pdr5pGain-of-function mutation (pdr1-3) in the Pdr1p transcription factorResistance wikipedia.org
Saccharomyces cerevisiaeL41 gene from C. maltosaRibosomal Protein L41Introduction on a high-copy-number plasmidResistance nih.gov

Evolutionary and Ecological Implications of Cycloheximide Resistance Phenotypes

Natural Occurrence and Distribution of Cycloheximide (B1669411) Resistance Across Eukaryotic Lineages (e.g., Fungi, Algae)

Resistance to cycloheximide is not uniformly distributed among eukaryotes; rather, it appears in specific lineages, most notably among fungi and certain algae.

Fungi:

A significant number of fungal species, particularly certain yeasts and members of the Ophiostomatales, exhibit high levels of resistance to cycloheximide. up.ac.zanih.gov This resistance is so characteristic that cycloheximide is frequently incorporated into fungal isolation media to select for these resistant groups while inhibiting the growth of more sensitive fungi. wikipedia.orgnih.gov For instance, species within the genera Kluyveromyces, Candida, and Schwanniomyces are known for their natural resistance. up.ac.za Similarly, most species within the Ophiostomatales, a group of fungi often associated with insects and trees, are highly resistant. up.ac.zanih.gov This widespread resistance within the Ophiostomatales suggests that the trait arose early in their evolutionary history. nih.gov

Conversely, many other fungi are sensitive to cycloheximide. For example, Saccharomyces cerevisiae is generally sensitive, with susceptibility concentrations as low as 0.05 µg/ml. wikipedia.org Other examples of sensitive fungi include some species of Penicillium and the human pathogen Neoscytalidium dimidiatum. wikipedia.orgmountsinai.ca The presence of cycloheximide resistance has been noted in pathogenic and potentially pathogenic fungi, including dermatophytes, found in soils, with a higher prevalence in areas irrigated with wastewater. nih.gov

Algae:

Cycloheximide resistance is also documented in the algal kingdom, though it appears to be less common than in fungi. A notable example is the green alga Chlamydomonas reinhardtii, where resistant mutants have been identified and studied. up.ac.zanih.gov Research has also revealed strong and widespread cycloheximide resistance in Stichococcus-like algal taxa from various global locations, including polar and tropical regions. researchgate.net Strains of these algae have demonstrated high resistance, with some tolerating concentrations greater than 1000 µg/mL. researchgate.net In contrast, other algal species, such as those from the genera Chlorella and Coccomyxa, have shown sensitivity to cycloheximide. researchgate.net

Table 1: Examples of Cycloheximide Resistance Across Eukaryotic Lineages

LineageGenus/SpeciesResistance LevelReference(s)
Fungi KluyveromycesHigh up.ac.za
OphiostomatalesHigh up.ac.zanih.gov
Trichosporon asteroidesResistant wikipedia.org
Saccharomyces cerevisiaeSensitive wikipedia.org
Penicillium marneffeiInhibited mountsinai.ca
Algae Stichococcus-like taxaHigh researchgate.net
Chlamydomonas reinhardtii (mutants)Resistant up.ac.zanih.gov
ChlorellaSensitive researchgate.net
CoccomyxaSensitive researchgate.net

Evolutionary Adaptations and Selective Pressures Leading to Cycloheximide Resistance

The evolution of cycloheximide resistance is a classic example of adaptation to environmental pressures. The primary mechanism underlying this resistance is alterations in the ribosomal machinery, the direct target of the antibiotic.

Molecular Basis of Resistance:

Research has consistently shown that cycloheximide resistance often arises from specific mutations in genes encoding ribosomal proteins. up.ac.za Cycloheximide targets the 60S ribosomal subunit, interfering with the translocation step of protein synthesis. wikipedia.orgup.ac.za Resistance is frequently conferred by amino acid substitutions in the ribosomal protein eL42 (formerly known as L41 in some nomenclatures). up.ac.za

In several resistant yeast genera like Kluyveromyces and Candida, as well as in the Ophiostomatales, a key mutation involves the substitution of the amino acid proline with glutamine at a specific position in the eL42 protein. up.ac.zanih.gov This single amino acid change is sufficient to confer a high level of resistance. up.ac.za Similarly, in the green alga Chlamydomonas reinhardtii, mutations in the equivalent ribosomal protein gene (RPL41) that replace a conserved proline with either leucine (B10760876) or serine also result in cycloheximide resistance, with the leucine substitution providing a higher level of resistance. up.ac.zanih.gov

Interestingly, mutations in other ribosomal proteins can also lead to resistance. For example, in the protozoan Tetrahymena thermophila, resistance has been linked to mutations affecting either the 60S or the 40S ribosomal subunit, suggesting different mechanisms of resistance. nih.gov Furthermore, in Saccharomyces cerevisiae, mutations in various subunits of the 20S proteasome, a complex involved in protein degradation, can also lead to cycloheximide resistance. nih.gov

Selective Pressures:

The selective pressures driving the evolution of cycloheximide resistance in nature are likely multifaceted. The antibiotic is produced by a soil bacterium, Streptomyces griseus, suggesting that fungi and other eukaryotes co-inhabiting these microbial communities may be exposed to it. wikipedia.org This creates a strong selective pressure for the evolution of resistance mechanisms to survive and compete in these environments. The presence of cycloheximide-resistant fungi in soils, particularly those enriched with organic matter from wastewater, supports this idea. nih.gov

In environments with high microbial competition, the ability to withstand chemical defenses like antibiotics is a significant advantage. For some organisms, such as the Ophiostomatales, the early acquisition of this resistance trait may have been a key innovation that allowed them to colonize specific ecological niches, such as those associated with insects and trees, where they might encounter antagonistic microbes. nih.gov The widespread nature of the proline-to-glutamine substitution across different fungal lineages suggests that this is a highly effective and perhaps readily accessible evolutionary solution to cycloheximide exposure. up.ac.za

Utilization of Cycloheximide Resistance in Selective Culturing and Diagnostic Applications

The differential sensitivity of various eukaryotic organisms to cycloheximide has been exploited as a valuable tool in microbiology for selective culturing and identification.

Selective Culturing:

Cycloheximide is a common component of microbiological media used to isolate specific groups of fungi from mixed environmental or clinical samples. wikipedia.orgnih.gov By inhibiting the growth of susceptible fungi, which often include fast-growing molds that can overgrow a culture plate, cycloheximide allows for the isolation of slower-growing, resistant species. wikipedia.org

A primary application is the isolation of dermatophytes (fungi that cause skin, hair, and nail infections) and certain dimorphic pathogenic fungi. mountsinai.ca Media such as Mycosel Agar contain both cycloheximide to inhibit saprophytic fungi and chloramphenicol (B1208) to inhibit bacteria. wikipedia.orgmountsinai.ca This selective environment facilitates the recovery and identification of pathogens like Blastomyces dermatitidis and Histoplasma capsulatum, which are resistant to cycloheximide. mountsinai.ca Similarly, the high resistance of the Ophiostomatales makes cycloheximide-containing media a standard tool for their isolation from wood and insect samples. up.ac.zanih.gov

Diagnostic Applications:

The resistance or susceptibility of a fungal isolate to cycloheximide can serve as a useful characteristic in the identification process. mountsinai.ca For instance, if a white mold is isolated from a clinical specimen, its ability to grow on a medium containing cycloheximide can help to either rule in or rule out certain pathogenic dimorphic fungi. mountsinai.ca As an example, Penicillium marneffei, a dimorphic fungus, is inhibited by cycloheximide, which distinguishes it from other resistant pathogens. mountsinai.ca The resistance of Trichosporon asteroides to cycloheximide is another characteristic used in its identification. wikipedia.org

Table 2: Applications of Cycloheximide in Selective Culturing and Diagnostics

ApplicationPurposeExamples of Resistant Organisms TargetedReference(s)
Selective Culturing Isolation of dermatophytes from clinical samplesDermatophytes wikipedia.orgmountsinai.ca
Isolation of dimorphic pathogenic fungiBlastomyces dermatitidis, Histoplasma capsulatum mountsinai.ca
Isolation of Ophiostomatales from environmental samplesOphiostoma spp. up.ac.zanih.gov
Diagnostic Identification Differentiation of fungal speciesTrichosporon asteroides wikipedia.org
Differentiation of pathogenic fungiDistinguishing cycloheximide-resistant pathogens from sensitive ones like Penicillium marneffei mountsinai.ca

Q & A

What experimental methodologies are recommended to investigate the molecular mechanism of cycloheximide sensitivity in eukaryotic systems?

To study cycloheximide sensitivity, researchers should employ ribosomal binding assays to assess interactions between cycloheximide and the 60S subunit, complemented by genetic knockout models (e.g., yeast strains with Rps3/uS3 mutations) to identify sensitivity factors . In vitro translation systems using purified ribosomes and elongation factors (e.g., EF-2) can isolate specific steps in protein synthesis inhibition, as demonstrated in studies requiring Factor P for cycloheximide-mediated inhibition . Pairing these with cryo-EM or X-ray crystallography can resolve structural interactions at atomic resolution.

How can researchers resolve contradictions in cycloheximide sensitivity data across different model organisms?

Discrepancies in sensitivity (e.g., Archaea vs. Eukarya ) often stem from ribosomal structural variations. To address this, perform comparative ribosomal profiling across species and use chimeric ribosome engineering to pinpoint critical residues or subunits. Validate findings with growth inhibition assays under controlled cycloheximide concentrations, ensuring standardized culture conditions and quantitative metrics (e.g., OD600 curves ). Cross-referencing phylogenetic data with structural models can clarify evolutionary divergence in sensitivity.

What advanced strategies are suitable for identifying novel cycloheximide sensitivity factors beyond known ribosomal components?

High-throughput genetic screens (e.g., yeast deletion libraries) under cycloheximide stress can reveal uncharacterized genes influencing sensitivity . Couple this with proteomic pull-down assays to identify ribosomal-associated proteins, such as Factor P, which modulates EF-2-dependent translocation . CRISPR-Cas9 mutagenesis in mammalian cells or RNAi screens in Drosophila can further validate candidates in multicellular systems.

How should researchers design experiments to distinguish between direct ribosome inhibition and secondary effects of cycloheximide?

Use pulse-chase experiments with radiolabeled amino acids to track nascent polypeptide synthesis inhibition kinetics. Combine cycloheximide with translation elongation inhibitors (e.g., emetine) to compare mechanistic profiles. For secondary effects (e.g., apoptosis), employ transcriptomic analysis (RNA-seq) and time-course viability assays to decouple primary ribosomal inhibition from downstream cellular responses .

What controls are critical when using cycloheximide to study protein turnover or transcriptional regulation?

Include vehicle controls (e.g., DMSO) and dose-response curves to confirm specificity. For turnover studies, pair cycloheximide with proteasome inhibitors (e.g., MG-132) to differentiate translation-dependent degradation. In transcriptional assays, validate findings with actinomycin D (transcription inhibitor) to isolate post-transcriptional effects. Replicate experiments across biological triplicates to account for batch variability .

How can structural biology techniques advance understanding of cycloheximide-ribosome interactions?

Cryo-EM and molecular dynamics simulations are pivotal for mapping cycloheximide binding to the E-site of the 60S subunit. Compare wild-type and mutant ribosomes (e.g., Rps3 mutants ) to identify resistance-conferring structural changes. X-ray crystallography of ribosome-inhibitor complexes at sub-3Å resolution can reveal atomic-level interactions, guiding mutagenesis studies .

What statistical approaches are recommended for analyzing cycloheximide sensitivity data with high variability?

Apply mixed-effects models to account for biological and technical variability in dose-response assays. Use Tukey’s post-hoc tests after ANOVA for multicomparison analyses (e.g., gene expression changes under cycloheximide ). For high-throughput data, employ Benjamini-Hochberg correction to control false discovery rates. Open-source tools like PRISM or R/Bioconductor packages ensure reproducibility.

How can researchers integrate cycloheximide sensitivity findings with broader cellular pathways (e.g., stress response or apoptosis)?

Combine transcriptomics (e.g., microarray ) and phosphoproteomics to map signaling cascades triggered by ribosomal stress. Use dual-reporter systems (e.g., fluorescent tags for apoptosis and translation activity) to correlate sensitivity with cell fate. Pathway enrichment tools (e.g., DAVID, GSEA) can link cycloheximide-responsive genes to canonical pathways like NF-κB or MAPK .

What validation methods ensure reproducibility in studies of cycloheximide sensitivity factors?

Orthogonal assays are essential: Confirm genetic interactions (e.g., Factor P ) using both knockout and overexpression models. Validate biochemical interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-species validation (e.g., yeast to human cell lines) strengthens generalizability. Publicly share raw data (e.g., growth curves, sequencing reads) adhering to FAIR principles .

What safety and ethical protocols are critical when handling cycloheximide in laboratory settings?

Follow OSHA HCS guidelines for PPE (gloves, lab coats) and emergency procedures (eye rinsing, spill containment ). Use fume hoods for powder handling and ensure waste disposal complies with local regulations. For in vivo studies, obtain ethics approvals for vertebrate models and document cycloheximide concentrations rigorously to avoid off-target toxicity .

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